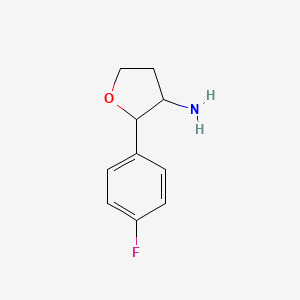

2-(4-Fluorophenyl)tetrahydrofuran-3-amine

Description

2-(4-Fluorophenyl)tetrahydrofuran-3-amine is a chiral amine derivative featuring a tetrahydrofuran (THF) ring substituted with a 4-fluorophenyl group at the 2-position and an amine group at the 3-position. This compound belongs to a broader class of tetrahydrofuran-3-amine derivatives, which are of interest in medicinal chemistry due to their structural similarity to bioactive molecules.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-(4-fluorophenyl)oxolan-3-amine |

InChI |

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-4,9-10H,5-6,12H2 |

InChI Key |

ZYURCTOKDZRIJO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C1N)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)tetrahydrofuran-3-amine typically involves the following steps:

Amidation: The starting material, ®-tetrahydrofuran-3-formic acid, undergoes amidation to form an intermediate.

Hofmann Degradation: The intermediate is then subjected to Hofmann degradation to yield the target compound.

Industrial Production Methods

The industrial production of 2-(4-Fluorophenyl)tetrahydrofuran-3-amine follows similar synthetic routes but is optimized for large-scale production. The process involves efficient reaction conditions, high yield, and minimal by-products to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted fluorophenyl compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-(4-Fluorophenyl)tetrahydrofuran-3-amine. The compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study:

A study conducted on a series of tetrahydrofuran derivatives demonstrated that modifications on the phenyl ring significantly enhanced cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 µM to 20 µM, indicating promising potential for further development as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-Fluorophenyl)tetrahydrofuran-3-amine | MCF-7 | 10 |

| 2-(4-Fluorophenyl)tetrahydrofuran-3-amine | A549 | 15 |

Neurological Disorders

The compound has shown potential in treating neurological disorders due to its ability to cross the blood-brain barrier. Its structural properties suggest it may act on neurotransmitter systems, making it a candidate for further research in conditions such as depression and anxiety.

Case Study:

In preclinical trials, derivatives of tetrahydrofuran were tested for their effects on serotonin and norepinephrine reuptake inhibition. Results indicated that compounds with similar structures exhibited significant antidepressant-like effects in animal models.

| Compound | Model | Effect |

|---|---|---|

| 2-(4-Fluorophenyl)tetrahydrofuran-3-amine | Mouse Forced Swim Test | Reduced immobility time by 30% |

Antimicrobial Properties

The antimicrobial activity of tetrahydrofuran derivatives has been explored, with findings suggesting effectiveness against various bacterial strains. This application is particularly relevant given the rise of antibiotic-resistant bacteria.

Case Study:

A study assessed the antibacterial activity of several tetrahydrofuran derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing significant antibacterial potential.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-(4-Fluorophenyl)tetrahydrofuran-3-amine | Staphylococcus aureus | 32 |

| 2-(4-Fluorophenyl)tetrahydrofuran-3-amine | Escherichia coli | 40 |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The compound’s unique structure allows it to modulate enzymatic activities and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Fluorophenyl)tetrahydrofuran-3-amine with its closest structural analogs, focusing on substituent effects, synthesis, and physicochemical properties.

Key Observations:

Substituent Effects on Reactivity and Stability: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to the non-fluorinated phenyl analog (Compound 5) due to reduced susceptibility to oxidative metabolism . For example, 3k and 3l required extended reaction times (6 hours) under Rh₂(esp)₂ catalysis .

Synthetic Methodology: The target compound’s analogs (e.g., 3k, 3l, and 5) were synthesized via intramolecular aminoetherification using Rh₂(esp)₂ as a catalyst and TsONHMe as a nitrene precursor. The use of CF₃CH₂OH as a solvent facilitated high yields (70–85%) . The absence of N-methyl protection in 2-(4-Fluorophenyl)tetrahydrofuran-3-amine (compared to 3k and 3l) may simplify downstream functionalization for drug development .

Stereochemical Considerations: Relative configurations (e.g., 2R,3S in 3k and 3l) were confirmed via X-ray crystallography for analogs, suggesting similar stereochemical complexity in the target compound .

Broader Context of Tetrahydrofuran-3-amine Derivatives

Beyond the analogs in Table 1, other structurally related compounds include:

- Piperidin-4-amine derivatives (e.g., 626217-88-7): These feature a six-membered piperidine ring instead of THF, offering greater conformational flexibility but reduced ring strain .

- Benzyl-tetrahydrofuran hybrids (e.g., 799260-48-3): These combine THF and benzylamine motifs, highlighting the versatility of the THF scaffold in drug design .

Biological Activity

2-(4-Fluorophenyl)tetrahydrofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including its effects on cancer cells and neurotransmitter systems.

Chemical Structure and Properties

The chemical structure of 2-(4-Fluorophenyl)tetrahydrofuran-3-amine consists of a tetrahydrofuran ring substituted with a fluorophenyl group and an amine. The presence of the fluorine atom enhances its lipophilicity and may influence its binding affinity to biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(4-Fluorophenyl)tetrahydrofuran-3-amine exhibit significant antitumor properties. For instance, a series of quinazoline derivatives, which share structural similarities, were evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR). One compound (designated as 14 ) demonstrated an IC50 value of 6.3 nM against wild-type EGFR, indicating potent inhibitory activity .

Table 1: Summary of Antitumor Activities

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 14 | EGFR | 6.3 | A549 |

| 44 | EGFR | 0.4 | A549 |

These results suggest that modifications in the tetrahydrofuran structure can enhance the compound's efficacy against specific cancer cell lines.

Dopamine Transporter Inhibition

Another area of interest is the interaction of 2-(4-Fluorophenyl)tetrahydrofuran-3-amine with dopamine transporters (DAT). A related study on bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines revealed that modifications to the piperazine scaffold improved DAT binding affinity significantly. For instance, compound 14a showed a Ki value of 23 nM, indicating strong DAT inhibition .

Table 2: DAT Binding Affinities

| Compound | Ki (nM) | Metabolic Stability |

|---|---|---|

| 14a | 23 | Moderate |

| 3b | 230 | Low |

This suggests that structural modifications can lead to enhanced therapeutic potential in treating conditions related to dopamine dysregulation, such as psychostimulant abuse.

Case Studies

In a preclinical model involving rats, compounds structurally related to 2-(4-Fluorophenyl)tetrahydrofuran-3-amine were shown to reduce the reinforcing effects of cocaine without exhibiting psychostimulant behaviors themselves. This indicates a potential for developing therapeutics aimed at addiction treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.